molecular formula C12H9BrFNO B2603941 4-Bromo-2-(2-fluorobenzyloxy)pyridine CAS No. 2091080-15-6

4-Bromo-2-(2-fluorobenzyloxy)pyridine

Cat. No.: B2603941
CAS No.: 2091080-15-6
M. Wt: 282.112
InChI Key: QCTVJTYQHGDLEK-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-fluorobenzyloxy)pyridine is a versatile halogenated pyridine derivative designed for advanced pharmaceutical research and organic synthesis. This compound integrates a bromo-substituted pyridine core with a 2-fluorobenzyloxy side chain, creating a multifunctional building block for constructing complex molecular architectures. Its primary research application lies in medicinal chemistry, where it serves as a key intermediate in the synthesis of potential therapeutic agents, particularly for developing inhibitors targeting enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), a validated strategy in oncology research . The strategic placement of halogen atoms and the fluorinated benzyloxy group enables precise structural diversification through sequential cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic aromatic substitutions . The incorporation of fluorine is a well-established strategy in drug design, known to enhance a compound's metabolic stability, membrane permeability, and overall pharmacokinetic profile . Researchers value this reagent for its potential to facilitate the efficient synthesis of isoquinolinone derivatives and other pharmacologically active scaffolds . The compound is supplied with a guaranteed high purity level to ensure reproducibility in experimental outcomes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the relevant safety data sheet prior to use and handle this compound with appropriate laboratory precautions.

Properties

IUPAC Name

4-bromo-2-[(2-fluorophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTVJTYQHGDLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluorobenzyloxy)pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluorobenzyloxy)pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could yield various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

Drug Development
4-Bromo-2-(2-fluorobenzyloxy)pyridine has been utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly for developing anticancer agents. For instance, studies have shown that derivatives of this compound can act as dual inhibitors of c-Met and VEGFR-2, which are crucial targets in cancer therapy. One notable derivative demonstrated IC50_{50} values of 0.11 μM and 0.19 μM against these targets, indicating strong inhibition potential .

Biological Probes
The compound can be modified to create biological probes for studying cellular processes. Its ability to interact with specific biological targets allows researchers to investigate pathways involved in disease mechanisms.

Agrochemicals

Pesticide Development
In agrochemical applications, this compound serves as a key structural motif in the synthesis of active ingredients for pesticides. Its unique reactivity facilitates the development of compounds that protect crops from pests while minimizing environmental impact.

Organic Synthesis

Synthesis of Complex Molecules
The compound is a valuable building block in organic synthesis, particularly for the formation of biaryl intermediates through palladium-mediated coupling reactions with aryl boronic acids. This versatility allows chemists to design complex molecular architectures efficiently.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
This compoundBromine at position 4, fluorobenzyl ether at position 2Enhanced reactivity and potential biological activity
5-Bromo-2-fluoropyridineBromine at position 5Lacks the benzyloxy group; primarily used in reactions
2-Bromo-5-fluoropyridineBromine at position 2Similar reactivity but different substitution patterns
4-FluoroanilineAmino group instead of pyridine nitrogenExhibits different biological activities due to amino group

Case Study 1: Anticancer Agent Development

A series of derivatives based on this compound were synthesized and tested for their inhibitory effects on c-Met and VEGFR-2. Compound 12d emerged as a promising candidate with low nanomolar activity against both targets, suggesting its potential for further development into an effective cancer therapy .

Case Study 2: Pesticide Efficacy

Research into the agrochemical applications of this compound highlighted its effectiveness in formulations designed to combat specific agricultural pests. The structural features contribute to its ability to disrupt pest metabolism, showcasing its role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluorobenzyloxy)pyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through its reactive bromo and fluorobenzyloxy groups. The molecular targets and pathways involved would vary based on the context of its use, such as in biological assays or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting substituent variations, molecular weights, and notable characteristics:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-Bromo-2-(2-fluorobenzyloxy)pyridine 2-(2-Fluorobenzyloxy), 4-Br C₁₂H₈BrFNO 282.11 Lab intermediate; fluorinated substituent enhances stability
4-Bromo-2-(4-fluorophenyl)pyridine 2-(4-Fluorophenyl), 4-Br C₁₁H₈BrFN 251.98 Used in cross-coupling reactions; Rf = 0.11 (hexane/EtOAc)
4-Bromo-2-fluoropyridine 2-F, 4-Br C₅H₃BrFN 175.99 Simple halogenated pyridine; reactive in Pd-catalyzed arylations
4-Bromo-2-(4-methylpiperidin-1-yl)pyridine 2-(4-Methylpiperidinyl), 4-Br C₁₁H₁₄BrN₂ 269.15 Piperidine substituent may enhance bioavailability
2-Bromo-4-(difluoromethoxy)pyridine 4-(Difluoromethoxy), 2-Br C₆H₄BrF₂NO 223.01 Difluoromethoxy group increases metabolic resistance
5-Bromo-2-(2-fluorobenzyloxy)pyrimidine 2-(2-Fluorobenzyloxy), 5-Br C₁₁H₈BrFN₂O 297.10 Pyrimidine core; cytotoxic activity reported in related derivatives

Key Differences and Functional Implications

Substituent Effects on Reactivity and Stability
  • Halogen Position : Bromine at the 4-position (as in the target compound) facilitates electrophilic substitution reactions, whereas bromine at the 2-position (e.g., 2-bromo-3-methylpyridine, CAS 3430-17-9 ) alters regioselectivity in cross-coupling reactions.
  • Fluorinated Groups: The 2-fluorobenzyloxy group in the target compound enhances steric and electronic effects compared to non-fluorinated analogues (e.g., 4-bromo-2-methoxypyridine). Fluorine’s electron-withdrawing nature increases oxidative stability and influences π-π stacking in molecular recognition .

Pharmacological Potential

  • Fluorinated pyridines are increasingly explored in drug discovery. For instance, 4-bromo-2-(trifluoromethoxy)benzaldehyde derivatives (e.g., compound 22 ) are synthesized for antimicrobial and anticancer applications.

Material Science

  • Bromopyridines serve as precursors for functionalized polymers and ligands. The tetrafluoropyridine derivative 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine is used in high-performance materials due to its thermal stability .

Biological Activity

4-Bromo-2-(2-fluorobenzyloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H9BrFNO
  • CAS Number : 2091080-15-6

The compound features a pyridine ring substituted with a bromo group and a fluorobenzyloxy moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Potential

A significant area of investigation focuses on the compound's ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit c-Met and VEGFR-2, both of which are implicated in tumor growth and metastasis.

Table 1: Inhibition Potency of Pyridine Derivatives

CompoundTarget ReceptorIC50 (μM)
This compoundc-MetTBD
4-Fluoro-2-(benzyloxy)pyridineVEGFR-20.11
2-Fluoro-4-(pyrazolone) derivativec-Met, VEGFR-20.19

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely binds to the ATP-binding sites of RTKs, inhibiting their phosphorylation and subsequent signaling pathways that lead to cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorobenzyloxy group may enhance binding affinity and selectivity towards targeted receptors.

Case Studies and Research Findings

  • Dual Inhibition Studies : Research has demonstrated that certain derivatives of pyridine compounds show dual inhibition capabilities against c-Met and VEGFR-2, suggesting a promising avenue for developing multi-targeted cancer therapies .
  • Enzyme Inhibition : Investigations into the inhibition of serine hydrolases have revealed that modifications in the pyridine structure can significantly affect enzyme selectivity and potency .
  • Pharmacokinetic Profiles : Studies on similar compounds indicate that modifications can also influence pharmacokinetic properties such as bioavailability and metabolic stability, critical factors for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-(2-fluorobenzyloxy)pyridine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A feasible route involves alkylation of 4-bromo-2-hydroxypyridine with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). Reaction monitoring via TLC and purification by column chromatography ensures product isolation. Similar alkylation strategies are documented in the synthesis of bromopyridine derivatives (e.g., 4-bromo-2-(difluoromethyl)pyridine) . For structural analogs like Schiff bases, condensation reactions between aldehydes and amines in ethanol are also employed .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards.
  • Structural Confirmation : Employ 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and integration ratios. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX suites (e.g., SHELXL for refinement) provides definitive structural proof, as demonstrated in related bromopyridine derivatives .

Q. What crystallographic parameters are critical for resolving the structure of this compound?

  • Methodological Answer : Key parameters include:

  • Data Collection : High-resolution Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (e.g., 298 K) measurements to reduce thermal motion artifacts.
  • Refinement : SHELXL-based refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via difference Fourier maps.
  • Validation : Check R-factor (<0.05), wR-factor (<0.10), and data-to-parameter ratio (>10:1). Intramolecular interactions (e.g., O–H⋯N hydrogen bonds) should align with spectroscopic data (e.g., IR stretches at ~1614 cm⁻¹ for imine groups) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

  • Nucleophilic Substitution : Calculate electrostatic potential maps to locate electron-deficient regions (e.g., bromine site).
  • Transition States : Use Gaussian or ORCA software to simulate reaction pathways and activation energies. Compare with experimental kinetics. Studies on pyridine derivatives show strong correlation between DFT-predicted charge transfer and experimental reactivity .

Q. How can researchers resolve contradictions in crystallographic data (e.g., anomalous bond lengths)?

  • Methodological Answer :

  • Data Reassessment : Re-exclude outliers using the I > 2σ(I) criterion. Check for twinning or disorder via PLATON software.
  • Refinement Adjustments : Apply restraints (e.g., DFIX, SIMU) in SHELXL to stabilize problematic regions. Validate with Rfree cross-validation.
  • Complementary Techniques : Pair SC-XRD with solid-state NMR or IR to resolve ambiguities. For example, intramolecular hydrogen bonds observed in SC-XRD should correlate with IR peaks .

Q. What role do intermolecular interactions play in the crystal packing of this compound?

  • Methodological Answer : Analyze packing motifs via Mercury or CrystalExplorer software. Key interactions include:

  • Hydrogen Bonding : Intramolecular O–H⋯N bonds (e.g., S(6) ring motifs) stabilize planar conformations.
  • π-π Stacking : Assess centroid distances between aromatic rings (typically 3.5–4.0 Å).
  • Halogen Bonding : Bromine may engage in Type-II interactions (C–Br⋯O/N). These features influence solubility and melting behavior, as seen in structurally similar Schiff bases .

Q. How can mechanistic studies differentiate between SNAr and radical pathways in bromine substitution reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. SNAr typically shows significant KIE.
  • Radical Traps : Add TEMPO or BHT; inhibition of reaction indicates radical intermediates.
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active intermediates. For example, bromopyridines often follow SNAr due to strong electron-withdrawing effects .

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